molecular formula C19H18ClN3O3S B2975490 3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-92-0

3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2975490
M. Wt: 403.88
InChI Key: QJDAWWISOJQAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a vital role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) developed a new N-halamine precursor that was synthesized and bonded onto cotton fabrics. This precursor showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches from this study were also used to oxidize a simulant of chemical mustard to a less toxic derivative, highlighting its potential in antimicrobial and detoxification applications.

Anticonvulsant Activity

Research by Obniska et al. (2006) evaluated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties. The study found that these derivatives displayed anticonvulsant activity in the MES test, suggesting their potential as anticonvulsant agents.

Crystal and Molecular Structure Analysis

Lazić et al. (2022) Lazić et al. (2022) conducted a study focusing on the crystal packing preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group. The analysis provided insights into the structural preferences and interactions that could influence the physical properties and reactivity of similar compounds.

Serotonin Receptor Activity

Another study by Obniska et al. (2006) synthesized derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione and evaluated their serotonin 5-HT1A and 5-HT2A receptor affinities. This research highlighted the potential therapeutic applications of these compounds in modulating serotonin receptor activity.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDAWWISOJQAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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